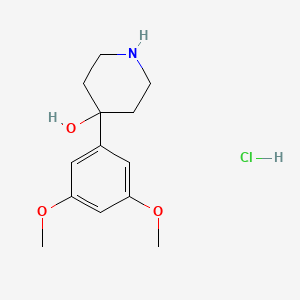
5-Bromo-3-methyl-2-(methylthio)pyridine
Vue d'ensemble
Description
5-Bromo-3-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It has a molecular weight of 218.12 . The compound is typically stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methyl-2-(methylthio)pyridine is 1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 . The SMILES string is CSc1ncc©cc1Br .Physical And Chemical Properties Analysis
5-Bromo-3-methyl-2-(methylthio)pyridine is a solid substance . It has a molecular weight of 218.11 and an empirical formula of C7H8BrNS .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of 5-Bromo-3-methyl-2-(methylthio)pyridine in the synthesis of various heterocyclic compounds. For instance, Zav’yalova et al. (2009) detail the reaction of methyllithium with 3-cyano-6-methylpyridine-2(1H)-thione, leading to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which upon bromination, yields substituted 3-(bromoacetyl)pyridine, a key intermediate for synthesizing diverse heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).
Quantum Mechanical Investigations and Biological Activities
A study by Ahmad et al. (2017) employs 5-bromo-2-methylpyridin-3-amine, closely related to the target compound, in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives. These compounds were further analyzed using density functional theory (DFT) to elucidate their potential as chiral dopants for liquid crystals and to assess their antimicrobial activities, demonstrating the compound's role in both chemical synthesis and the evaluation of biological activity (Ahmad et al., 2017).
Advanced Material Synthesis
Stagni et al. (2008) investigate the photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from bromo-substituted pyridines. This research highlights the role of the ancillary ligand in tuning the color of iridium tetrazolate complexes, which is crucial for developing advanced materials for optoelectronic applications (Stagni et al., 2008).
Catalytic Methods and Chemical Synthesis
The research by Grozavu et al. (2020) introduces a catalytic method for the direct methylation of pyridines, exploiting the reactivity between aromatic and non-aromatic compounds. This study underscores the versatility of bromo-substituted pyridines in facilitating innovative catalytic reactions that enhance the efficiency of chemical synthesis (Grozavu et al., 2020).
Mécanisme D'action
Target of Action
It’s known that this compound can act as a raw material in the preparation of various derivatives .
Mode of Action
5-Bromo-3-methyl-2-(methylthio)pyridine may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Biochemical Pathways
It’s known that this compound can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
Result of Action
Its role in the synthesis of various derivatives suggests it may have significant effects in chemical reactions .
Safety and Hazards
This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Avoid ingestion and inhalation, and ensure adequate ventilation .
Propriétés
IUPAC Name |
5-bromo-3-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWBRQROKUPTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-(methylthio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



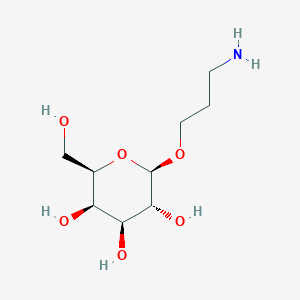
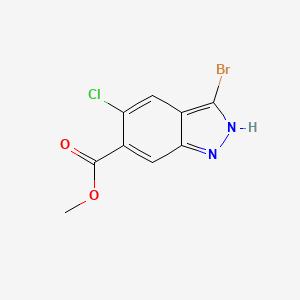
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)
![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
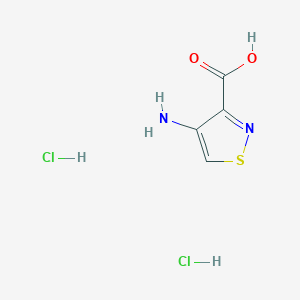

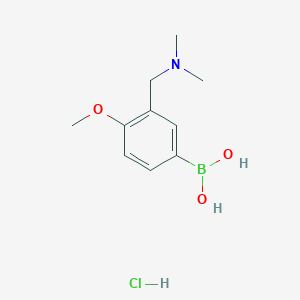
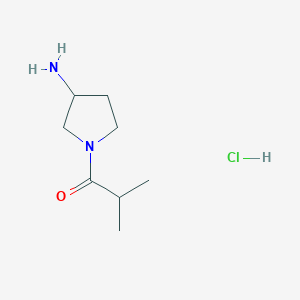
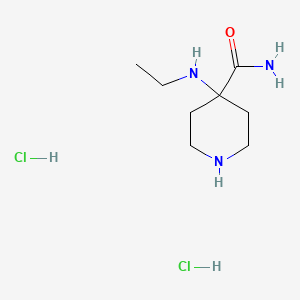
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
